molecular formula C8H8F2S B12126606 1-(3,4-Difluorophenyl)ethane-1-thiol

1-(3,4-Difluorophenyl)ethane-1-thiol

Cat. No.: B12126606
M. Wt: 174.21 g/mol
InChI Key: ZTXLBMIOOZNQAY-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)ethane-1-thiol is an organosulfur compound featuring a thiol (-SH) group attached to a substituted ethane backbone, with 3,4-difluorophenyl substituents. This structure confers unique physicochemical properties, including high nucleophilicity (due to the thiol group) and enhanced lipophilicity (from the fluorinated aromatic ring). Such compounds are of interest in medicinal chemistry and materials science, particularly in designing enzyme inhibitors or ligands for metal coordination .

Properties

Molecular Formula

C8H8F2S

Molecular Weight

174.21 g/mol

IUPAC Name

1-(3,4-difluorophenyl)ethanethiol

InChI

InChI=1S/C8H8F2S/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3

InChI Key

ZTXLBMIOOZNQAY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)F)F)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,4-Difluorophenyl)ethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 3,4-difluorobenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol compound. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Another method involves the direct thiolation of 3,4-difluorophenyl ethane using thiolating agents like hydrogen sulfide or thiourea under acidic or basic conditions. The choice of solvent, temperature, and reaction time can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of 1-(3,4-Difluorophenyl)ethane-1-thiol may involve continuous flow processes to ensure consistent quality and high yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems for monitoring and controlling reaction parameters is common to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluorophenyl)ethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiol group to a sulfide or even a hydrocarbon under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate. These reactions are typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous conditions to prevent side reactions.

    Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides can react with the thiol group under basic or acidic conditions to form various substituted products.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids

    Reduction: Sulfides, hydrocarbons

    Substitution: Alkylated, acylated, or sulfonylated derivatives

Scientific Research Applications

1-(3,4-Difluorophenyl)ethane-1-thiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s thiol group can interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-(3,4-Difluorophenyl)ethane-1-thiol exerts its effects depends on its interaction with molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying and modulating biological processes.

Comparison with Similar Compounds

Key Structural Features :

  • Thiol group : High reactivity in redox reactions and metal binding.
  • Fluorinated aromatic ring : Electron-withdrawing fluorine atoms modulate electronic density, influencing solubility and stability.
  • Ethane backbone : Provides structural flexibility for conformational adaptability.

Structural and Electronic Comparisons

Table 1: Key Properties of 1-(3,4-Difluorophenyl)ethane-1-thiol and Analogs
Compound Functional Group Fluorination Pattern Reactivity (vs. Thiol) pKa (SH) Reference
1-(3,4-Difluorophenyl)ethane-1-thiol -SH 3,4-difluoro High (nucleophilic) ~8-10 Inferred
1-(3,4-Difluorophenyl)ethanol -OH 3,4-difluoro Moderate (H-bond donor) ~16-18 Analog data
1-(3,4-Difluorophenyl)ethanamine -NH₂ 3,4-difluoro Moderate (basic) ~10-11
2-(4-(2,4-Difluorophenyl)-triazol-3-ylthio)-1-phenylethanone -S- (thioether) 2,4-difluoro Low (stable) N/A

Key Observations :

  • Acidity : The thiol group in 1-(3,4-Difluorophenyl)ethane-1-thiol is significantly more acidic than the hydroxyl group in its alcohol analog due to sulfur’s lower electronegativity and larger atomic size, stabilizing the thiolate anion .
  • Reactivity : Thiols undergo rapid oxidation to disulfides or metal coordination, whereas thioethers (e.g., triazole derivatives) exhibit greater stability under oxidative conditions .

Computational Insights

Density functional theory (DFT) studies (e.g., Becke’s hybrid functional in and Lee-Yang-Parr correlation in ) highlight the importance of exact exchange and electron correlation in modeling fluorinated thiols. For example:

  • The 3,4-difluorophenyl group increases the compound’s dipole moment, enhancing solubility in polar solvents.
  • The thiol group’s electron density distribution favors interactions with electrophilic centers in enzymes or metal surfaces .

Outstanding Challenges :

  • Limited experimental data on stability under physiological conditions.
  • Need for optimized synthetic protocols to prevent oxidation during preparation.

Biological Activity

1-(3,4-Difluorophenyl)ethane-1-thiol is an organosulfur compound notable for its potential biological activities stemming from its thiol (-SH) group. This compound has garnered attention in biochemical research due to its unique electronic properties and reactivity influenced by the difluorophenyl substitution. This article explores its biological activity, including antioxidant properties, enzyme modulation, and potential therapeutic applications.

  • Molecular Formula : C8H8F2S
  • Molecular Weight : Approximately 174.21 g/mol
  • Structure : The compound consists of a thiol group attached to an ethane backbone with a 3,4-difluorophenyl substituent.

Thiol compounds are recognized for their ability to participate in redox reactions, which can lead to the formation of covalent bonds with various biological targets, including proteins and enzymes. These interactions can modulate biological pathways, suggesting that 1-(3,4-difluorophenyl)ethane-1-thiol may influence:

  • Antioxidant Activity : Thiols can scavenge free radicals, thus protecting cells from oxidative stress.
  • Enzyme Modulation : The compound may alter enzyme activities through covalent modification or by acting as a substrate.

Comparative Analysis with Similar Compounds

The biological activity of 1-(3,4-difluorophenyl)ethane-1-thiol can be compared with other thiol-containing compounds:

Compound NameStructureUnique Features
1-(2,4-Difluorophenyl)ethane-1-thiolC8H8F2SDifferent fluorine substitution pattern affecting reactivity
1-(2-Fluorophenyl)ethane-1-thiolC8H9FSContains only one fluorine atom
1-(3-Fluorophenyl)ethane-1-thiolC8H9FSSimilar structure but lacks the second fluorine atom

The presence of two fluorine atoms in the 3,4-positions enhances the compound's reactivity and interaction profile compared to others with different configurations.

Antioxidant Properties

Research indicates that thiol compounds can exhibit significant antioxidant properties. For instance, studies have shown that compounds with thiol groups effectively scavenge reactive oxygen species (ROS), thereby reducing cellular damage .

Enzyme Interaction Studies

Experimental studies have highlighted the potential of 1-(3,4-difluorophenyl)ethane-1-thiol to interact with various enzymes. For example:

  • Caspase Activation : In studies involving cancer cell lines, it was observed that certain thiol compounds could activate caspase pathways, leading to apoptosis in tumor cells . This suggests that 1-(3,4-difluorophenyl)ethane-1-thiol may share similar mechanisms.

Cytotoxicity Assessments

In vitro assessments have demonstrated varying levels of cytotoxicity among fluorinated thiol compounds against different human cancer cell lines. For instance, compounds similar to 1-(3,4-difluorophenyl)ethane-1-thiol showed selective toxicity towards prostate and liver cancer cells while exhibiting low toxicity towards normal cells .

Future Directions and Therapeutic Potential

Given its promising biological activity, further research is warranted to explore the full range of effects and potential therapeutic applications of 1-(3,4-difluorophenyl)ethane-1-thiol. Areas for future investigation include:

  • Mechanistic Studies : Detailed studies on how this compound interacts at the molecular level with specific proteins and enzymes.
  • Clinical Trials : Evaluating the efficacy and safety of this compound in clinical settings for potential use in cancer therapy or as an antioxidant agent.

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